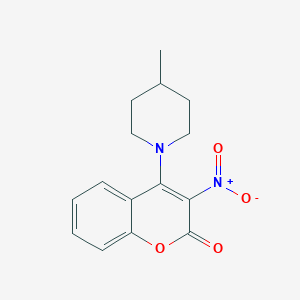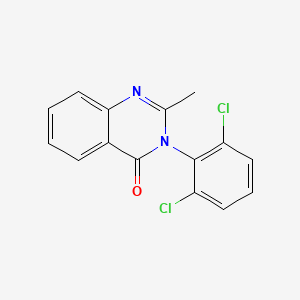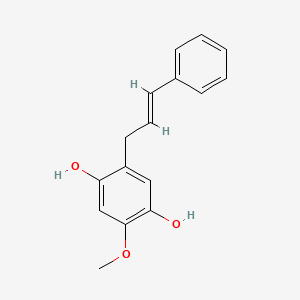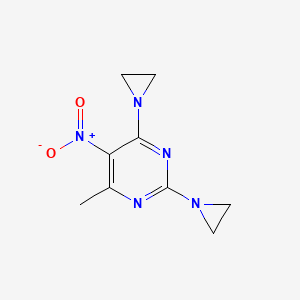![molecular formula C16H13Cl2NO2 B14147909 1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione CAS No. 1005130-41-5](/img/structure/B14147909.png)
1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a bicyclo[2.2.1]heptane ring and a pyrrolidine ring, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with appropriate reagents to introduce the pyrrolidine and dichlorophenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Análisis De Reacciones Químicas
Types of Reactions
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Norbornene-2,3-dicarboxylic anhydride: A related compound with a similar bicyclic structure but lacking the spiro and dichlorophenyl groups.
Chlorendic acid: Another compound with a bicyclo[2.2.1]heptane core, but with different substituents, including multiple chlorine atoms.
Uniqueness
1’-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-pyrrolidine]-2’,5’-dione is unique due to its spiro linkage and the presence of the dichlorophenyl group. These features confer distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
1005130-41-5 |
|---|---|
Fórmula molecular |
C16H13Cl2NO2 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
1'-(3,4-dichlorophenyl)spiro[bicyclo[2.2.1]hept-2-ene-5,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C16H13Cl2NO2/c17-12-4-3-11(6-13(12)18)19-14(20)8-16(15(19)21)7-9-1-2-10(16)5-9/h1-4,6,9-10H,5,7-8H2 |
Clave InChI |
OMEDDFSSTSLOIY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(C1C=C2)CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
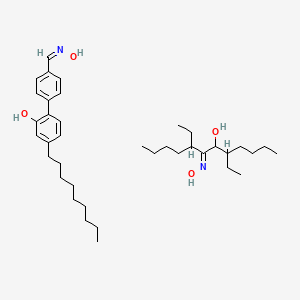
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
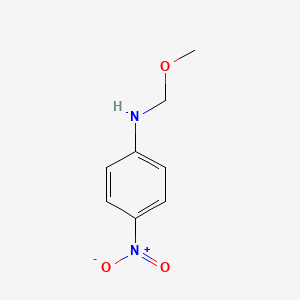
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
